N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a pyrrole group, an ethylamine chain, and a fluorophenylacetamide moiety
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-5-3-14(4-6-15)13-18(25)21-10-9-20-16-7-8-17(23-22-16)24-11-1-2-12-24/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIKQPYFYMUKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(1H-Pyrrol-1-yl)pyridazin-3-amine
Step 1: Synthesis of 6-Chloropyridazin-3-amine
6-Chloropyridazin-3-amine is synthesized via chlorination of pyridazin-3-amine using phosphorus oxychloride (POCl₃) under reflux (90–100°C, 6–8 hours). Yields typically range from 70–85%.
Step 2: Pyrrole Substitution
The chlorine atom is displaced by pyrrole using a palladium-catalyzed Buchwald-Hartwig amination:
6-Chloropyridazin-3-amine + 1H-pyrrole → 6-(1H-Pyrrol-1-yl)pyridazin-3-amine
Conditions:
Synthesis of 2-(4-Fluorophenyl)acetyl Chloride
Step 1: Acetylation of 4-Fluorophenylacetic Acid
4-Fluorophenylacetic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to yield the acyl chloride. Excess SOCl₂ is removed via distillation, achieving >90% purity.
Final Coupling Reaction
Ethylenediamine Linker Installation
Intermediate A is reacted with ethylene diamine in a nucleophilic substitution:
6-(1H-Pyrrol-1-yl)pyridazin-3-amine + BrCH₂CH₂NHBoc → N-Boc-protected intermediate
Deprotection with trifluoroacetic acid (TFA) yields the free amine, which is acylated with Intermediate B:
Free amine + 2-(4-Fluorophenyl)acetyl chloride → Target compound
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (TEA), 0°C → room temperature, 4 hours
Yield: 60–70%
Multi-Component One-Pot Synthesis
Adapting methodologies from, a three-component reaction simplifies the synthesis:
6-Aminopyridazine + 1H-pyrrole-1-carbaldehyde + 2-(4-Fluorophenyl)acetic acid → Target compound
Optimized Conditions :
- Coupling agent: EDC/HOBt
- Solvent: DMF, 50°C, 8 hours
- Yield: 55–65%
This approach reduces purification steps but requires precise stoichiometric control to minimize by-products like dimerized pyrroles.
Process Optimization and Scale-Up Challenges
Critical Parameters
- Temperature Control : Excessive heat during acylation causes decomposition of the pyrrole ring.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate downstream purification.
- Catalyst Loading : Pd-based catalysts >3 mol% lead to metallic residues exceeding ICH Q3D limits.
Industrial-Scale Adaptations
- Continuous Flow Reactors : Enhance heat transfer during exothermic steps (e.g., acyl chloride formation).
- Crystallization Techniques : Anti-solvent addition (n-heptane) improves product purity to >98%.
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyridazine-H), δ 7.32–7.28 (m, 2H, Ar-F), δ 6.78 (t, 2H, pyrrole-H) | |
| LC-MS | m/z 360.4 [M+H]⁺ | |
| IR | 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) |
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Stepwise | 70 | 99 | 24 | 120 |
| Multi-component | 60 | 95 | 8 | 90 |
Advantages of Stepwise Synthesis :
- Higher reproducibility
- Easier intermediate characterization
Advantages of Multi-component : - Reduced solvent use
- Faster throughput
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative. This reaction is critical for modifying solubility or generating bioactive metabolites.
| Reaction Type | Conditions | Reagents | Products | Applications |
|---|---|---|---|---|
| Hydrolysis | Acidic (HCl) or basic (NaOH) | H₂O with H⁺/OH⁻ catalyst | 2-(4-fluorophenyl)acetic acid + 2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethylamine | Enhanced hydrophilicity; metabolite synthesis |
Nucleophilic Substitution at the Pyridazine Ring
The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 3-position. This reaction is exploited to introduce functional groups for structure-activity relationship (SAR) studies.
For example, introducing a pyrrole group at the pyridazine ring (R₁) reduces binding affinity by 1.03–6.40-fold compared to benzodioxanyl analogs but maintains nanomolar potency, enabling lipophilicity adjustments .
Oxidation of the Pyrrole Substituent
The pyrrole ring undergoes oxidation, forming reactive intermediates or degrading into smaller fragments. This modifies electronic properties and influences bioactivity.
| Reaction Type | Conditions | Reagents | Products | Applications |
|---|---|---|---|---|
| Oxidative Cleavage | Acidic KMnO₄ or H₂O₂ | KMnO₄, H₂O₂ | Pyrrole ring opening to form diketones or carboxylic acids | Reducing aromaticity; altering metabolic stability |
Structural and Reaction Insights from Pharmacological Studies
-
Molecular Size and Affinity : Compounds >500 g/mol exhibit stronger PD-L1 binding (IC₅₀ = 3.7–50 nM), emphasizing the need for strategic functionalization .
-
Pyrrole Impact : While pyrrole introduction reduces binding affinity slightly, it optimizes lipophilicity without sacrificing potency, making it viable for lead optimization .
Stability and Reactivity Under Varied Conditions
-
pH Stability : Stable in neutral pH but prone to hydrolysis in strongly acidic/basic environments.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
This compound’s modular reactivity enables tailored modifications for drug discovery, balancing pharmacodynamic and pharmacokinetic properties. Further studies should explore regioselective substitutions and advanced catalytic systems to improve reaction efficiency.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate that the compound could be a candidate for the development of new antimicrobial agents.
Anticancer Activity Case Study
A clinical trial involving a similar compound highlighted the efficacy of pyridazine derivatives in treating advanced solid tumors. The study reported a partial response in approximately 30% of participants after four treatment cycles, emphasizing the potential of such compounds in oncology.
Antimicrobial Efficacy Case Study
In vitro studies demonstrated that modifications to the pyrrole ring could enhance the antimicrobial potency of this compound against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Summary
This compound shows considerable promise in both anticancer and antimicrobial applications. Its unique chemical structure allows for diverse interactions with biological targets, making it a valuable compound for further research and development in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)aminoethyl)-2-phenylacetamide: Similar structure but lacks the fluorine atom.
N-(2-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)aminoethyl)-2-(4-chlorophenyl)acetamide: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs and potentially more effective in certain applications.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features that include pyrrole and pyridazine moieties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name reflects its intricate structure, which consists of a pyridazine ring fused with a pyrrole and a fluorophenyl acetamide group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Ring : Achieved through cyclization of appropriate precursors under reflux conditions.
- Introduction of the Pyrrole Moiety : Often involves azobisisobutyronitrile (AIBN) and hypophosphorous acid in solvents like 1-propanol.
- Attachment of the Fluorophenyl Group : This step usually requires coupling reactions using reagents such as propargylamine and Cs2CO3 in DMSO.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity, which is crucial for therapeutic effects in conditions like cancer or bacterial infections .
- Receptor Interaction : It can bind to receptors involved in signal transduction pathways, influencing cellular responses .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For example:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrrole have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.125 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Triclosan | 10 | Staphylococcus aureus |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it can act as a small-molecule ligand targeting the MDM2 protein, a negative regulator of the tumor suppressor p53.
- Inhibition Studies : Compounds similar to this compound have demonstrated nanomolar affinities for MDM2, suggesting potential as anticancer agents .
Case Study 1: Antibacterial Evaluation
In an evaluation of various pyrrole derivatives, one compound exhibited potent activity against Gram-positive bacteria with an IC50 value significantly lower than that of reference antibiotics. This study underscores the potential for developing new antibacterial agents based on the structure of this compound .
Case Study 2: Cancer Therapeutics
Another study focused on small-molecule inhibitors targeting the MDM2-p53 interaction revealed that modifications to the pyrrole structure could enhance binding affinity and selectivity for cancer cells. This suggests that derivatives of this compound could be promising candidates for further development in cancer therapy .
Q & A
Q. Critical Considerations :
- Alkaline conditions in Step 1 prevent unwanted side reactions (e.g., hydrolysis of the pyridazine ring) .
- Anhydrous solvents in Step 2 minimize esterification byproducts .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrrole NH at δ 10.2 ppm) .
- X-ray Crystallography : Resolves spatial arrangements of the pyridazine-pyrrole and acetamide moieties (e.g., dihedral angles between rings) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 395.16 for C₁₉H₁₈F₂N₄O) .
- HPLC-PDA : Assesses purity (>95% at 254 nm) and detects polar impurities .
Data Interpretation Example :
A discrepancy in ¹H NMR integration ratios (e.g., 1:2 for pyrrole protons) may indicate incomplete substitution during synthesis, requiring re-optimization of Step 1 .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during the coupling of pyrrole and pyridazine moieties?
Methodological Answer:
- Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with milder agents (e.g., Cs₂CO₃) to reduce ring-opening side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMAc) instead of DMF to enhance solubility of intermediates .
- Temperature Control : Lower reaction temperatures (e.g., 60°C instead of 80°C) with extended reaction times (24h) to improve regioselectivity .
Case Study :
A 15% increase in yield was achieved by replacing DMF with DMAc, reducing byproduct formation (e.g., dimerized pyrrole derivatives) from 12% to 4% .
Advanced: What strategies resolve contradictions in reported biological activities of fluorophenyl-containing acetamides?
Methodological Answer:
- Dose-Response Reevaluation : Compare EC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity assays) .
- Purity Assessment : Re-analyze compounds with conflicting data via LC-MS to rule out batch-specific impurities (e.g., residual solvents affecting IC₅₀) .
- In Silico Modeling : Use molecular docking to assess whether fluorophenyl orientation impacts target binding (e.g., hydrophobic pocket interactions) .
Example :
A reported IC₅₀ variation (10 nM vs. 500 nM) for similar compounds was traced to differing purity levels (95% vs. 80%), highlighting the need for rigorous QC .
Advanced: How does the electronic environment of the fluorophenyl group influence the compound’s interaction with biological targets?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculates electron-withdrawing effects of the fluorine atom, which enhance acetamide’s electrophilicity and hydrogen-bonding capacity .
- Spectroscopic Probes : ¹⁹F NMR monitors fluorine’s electronic environment in binding assays (e.g., chemical shift changes upon protein interaction) .
- Structure-Activity Relationship (SAR) : Compare analogues with -Cl or -CF₃ substituents to isolate electronic vs. steric effects .
Key Finding :
The para-fluorine’s electron-withdrawing effect increases binding affinity to kinase targets by 3-fold compared to non-fluorinated analogues .
Basic: What purification methods are effective for isolating this compound, and how do they impact final purity?
Methodological Answer:
- Flash Chromatography : Ideal for lab-scale purification; silica gel with ethyl acetate/hexane (3:7) achieves 90-92% purity .
- Recrystallization : Ethanol/water (1:1) yields larger crystals with >95% purity but lower recovery (60-70%) .
- Preparative HPLC : Reserved for high-purity demands (99%+), though cost-prohibitive for large batches .
Q. Comparison Table :
| Method | Purity (%) | Recovery (%) | Cost Efficiency |
|---|---|---|---|
| Flash Chromatography | 90-92 | 80-85 | High |
| Recrystallization | 95-97 | 60-70 | Moderate |
| Preparative HPLC | 99+ | 50-60 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
